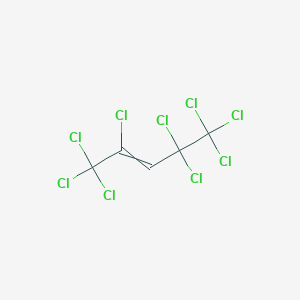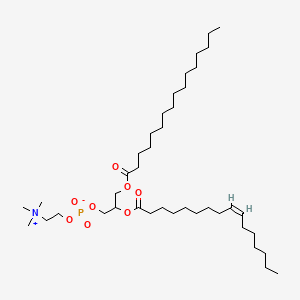![molecular formula C9H20O2Si B14643439 3-[Butyl(dimethyl)silyl]propanoic acid CAS No. 51752-27-3](/img/structure/B14643439.png)
3-[Butyl(dimethyl)silyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Butyl(dimethyl)silyl]propanoic acid is an organosilicon compound with the molecular formula C9H20O2Si. It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a butyl(dimethyl)silyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Butyl(dimethyl)silyl]propanoic acid typically involves the reaction of propanoic acid with a butyl(dimethyl)silyl chloride in the presence of a base. The reaction can be represented as follows:
CH3CH2COOH+BuMe2SiCl→CH3CH2COOSiMe2Bu+HCl
In this reaction, propanoic acid (CH3CH2COOH) reacts with butyl(dimethyl)silyl chloride (BuMe2SiCl) to form this compound (CH3CH2COOSiMe2Bu) and hydrochloric acid (HCl). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[Butyl(dimethyl)silyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl group.
Major Products Formed
Oxidation: Silyl esters or silanols.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the silyl group.
Scientific Research Applications
3-[Butyl(dimethyl)silyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for carboxylic acids and alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Butyl(dimethyl)silyl]propanoic acid involves its ability to form stable silyl esters or silanols. The silyl group provides steric protection and enhances the stability of the compound, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
3-[Trimethylsilyl]propanoic acid: Similar structure but with a trimethylsilyl group instead of a butyl(dimethyl)silyl group.
3-[Tert-butyldimethylsilyl]propanoic acid: Contains a tert-butyldimethylsilyl group, providing different steric and electronic properties.
3-[Phenyl(dimethyl)silyl]propanoic acid: Features a phenyl group, leading to different reactivity and applications.
Uniqueness
3-[Butyl(dimethyl)silyl]propanoic acid is unique due to its specific combination of a butyl group and a dimethylsilyl group. This combination provides a balance of steric protection and reactivity, making it suitable for a wide range of applications in organic synthesis, biology, and industry.
Properties
CAS No. |
51752-27-3 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
3-[butyl(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C9H20O2Si/c1-4-5-7-12(2,3)8-6-9(10)11/h4-8H2,1-3H3,(H,10,11) |
InChI Key |
HHHJZFLLYIXFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)


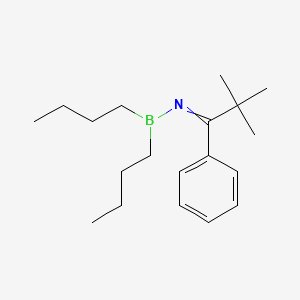
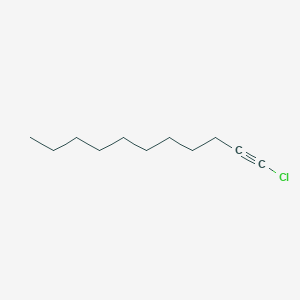


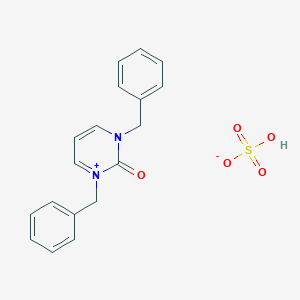

![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
